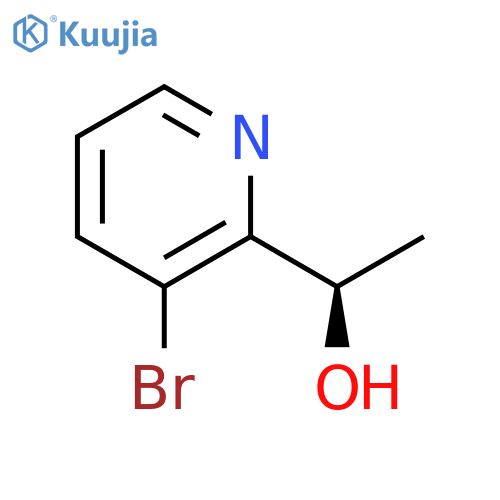

Cas no 1567984-22-8 ((1R)-1-(3-bromopyridin-2-yl)ethan-1-ol)

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinemethanol, 3-bromo-α-methyl-, (αR)-

- (R)-1-(3-Bromopyridin-2-yl)ethan-1-ol

- (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol

-

- MDL: MFCD26860016

- インチ: 1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1

- InChIKey: XEBDEXIOOONSJK-RXMQYKEDSA-N

- ほほえんだ: [C@@H](C1N=CC=CC=1Br)(O)C

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-253617-5.0g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 5.0g |

$3105.0 | 2023-03-01 | ||

| Enamine | EN300-253617-5g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 5g |

$2802.0 | 2023-09-14 | ||

| Enamine | EN300-253617-10g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 10g |

$3524.0 | 2023-09-14 | ||

| Enamine | EN300-253617-0.5g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 0.5g |

$1027.0 | 2023-03-01 | ||

| Enamine | EN300-253617-10.0g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 10.0g |

$4606.0 | 2023-03-01 | ||

| Enamine | EN300-253617-0.05g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 0.05g |

$900.0 | 2023-03-01 | ||

| Enamine | EN300-253617-1.0g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 1.0g |

$1070.0 | 2023-03-01 | ||

| Enamine | EN300-253617-1g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 1g |

$1068.0 | 2023-09-14 | ||

| Enamine | EN300-253617-0.25g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 0.25g |

$985.0 | 2023-03-01 | ||

| Enamine | EN300-253617-0.1g |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol |

1567984-22-8 | 0.1g |

$943.0 | 2023-03-01 |

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

(1R)-1-(3-bromopyridin-2-yl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol (CAS No. 1567984-22-8)

The compound (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol, identified by the CAS number 1567984-22-8, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of a brominated pyridine ring and an enantiomerically pure alcohol moiety, make it a valuable scaffold for further chemical modifications and biological evaluations.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyridine-based compounds for their therapeutic potential. Pyridines are heterocyclic aromatic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents such as bromine atoms can further enhance the pharmacological profile of these molecules by influencing their binding affinity and metabolic stability. The enantiomeric purity of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol is particularly noteworthy, as it ensures that the compound behaves predictably in biological systems, minimizing the risk of unwanted side effects.

The synthesis of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol involves sophisticated organic chemistry techniques that require precise control over reaction conditions and stereochemistry. The use of chiral auxiliaries or catalysts is often employed to achieve the desired enantiomeric purity. This compound has been studied in various synthetic pathways, including cross-coupling reactions and nucleophilic substitutions, which highlight its versatility as a building block for more complex molecules.

One of the most compelling aspects of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol is its potential application in the development of novel therapeutic agents. Recent studies have demonstrated its efficacy in inhibiting specific enzymatic targets associated with various diseases. For instance, research has shown that derivatives of this compound can modulate kinases and other signaling proteins involved in cancer progression. Additionally, its ability to interact with biological receptors suggests that it may have applications in treating neurological disorders and inflammatory conditions.

The bromine atom in the 3-position of the pyridine ring plays a crucial role in determining the reactivity and selectivity of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol. This substituent allows for further functionalization through palladium-catalyzed cross-coupling reactions, which are widely used in drug discovery to create complex molecular architectures. Such reactions can introduce additional pharmacophores or improve metabolic stability, making this compound an attractive candidate for medicinal chemistry campaigns.

In addition to its synthetic utility, (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol has been investigated for its potential role in materials science. Pyridine derivatives are known to exhibit interesting electronic properties, making them suitable for applications in organic electronics and sensors. The bromine substituent can further tailor these properties by influencing electron delocalization and charge transport mechanisms.

The enantiomeric purity of this compound is also significant from a regulatory perspective. Regulatory agencies such as the FDA and EMA emphasize the importance of enantiopurity in drug development due to the potential differences in pharmacokinetics and toxicology between enantiomers. Therefore, methods for achieving high enantiomeric purity are critical for ensuring the safety and efficacy of pharmaceutical products.

Advances in analytical techniques have enabled researchers to more accurately characterize and quantify the enantiomeric purity of complex molecules like (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol. Techniques such as chiral HPLC (high-performance liquid chromatography), circular dichroism (CD) spectroscopy, and NMR (nuclear magnetic resonance) spectroscopy provide valuable insights into the stereochemical configuration and purity of these compounds.

The future prospects for (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol are promising, with ongoing research exploring its potential applications in various fields. As our understanding of molecular interactions continues to evolve, this compound is likely to play a pivotal role in the discovery and development of new drugs and materials.

1567984-22-8 ((1R)-1-(3-bromopyridin-2-yl)ethan-1-ol) 関連製品

- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)

- 1897793-30-4(5-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid)

- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)

- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)

- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)

- 1289163-05-8(5-(Methylamino)-2-nitrobenzaldehyde)

- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)

- 1352215-89-4(1-(3-Chloro-2-methylphenyl)-2,2-difluoroethanone)

- 1049768-10-6(1-(2,6-dichlorobenzenesulfonyl)piperazine hydrochloride)

- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)